
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione is a member of maleimides.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related pyrrolo[3,4-c]pyrrole-1,4-dione compounds has been studied to understand the effects of substituents on molecular structure. Such analysis is crucial in material science and chemistry for understanding and predicting compound properties (Fujii et al., 2002).
Luminescent Polymer Development
- Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and solubility in organic solvents. These properties are significant in the development of luminescent materials and electronic applications (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
- A series of π-conjugated polymers and copolymers with pyrrolo[3,4-c]pyrrole units show strong photoluminescence and stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Catalysis in Organic Synthesis
- Pyrrolin-2,5-diones, related to the compound of interest, have been used as ligands in asymmetric catalysis, specifically in the hydrosilylation reaction of acetophenone (Tillack et al., 1994).
Synthesis of Novel Molecules
- The synthesis of derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, aimed at potential applications in cancer treatment and molecular docking, demonstrates the versatility of these compounds in medicinal chemistry (Kuznietsova et al., 2019).
Semiconductor Materials
- Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione-based polymers have been used to create semiconductor materials for organic thin film transistors, showcasing their potential in the field of electronics and optoelectronics (Guo, Sun, & Li, 2014).
properties
Product Name |
3-Chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
|---|---|
Molecular Formula |
C12H9Cl3N2O2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)-4-(dimethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl3N2O2/c1-16(2)10-9(15)11(18)17(12(10)19)6-3-4-7(13)8(14)5-6/h3-5H,1-2H3 |
InChI Key |
UJVSRUOVYSHYAG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



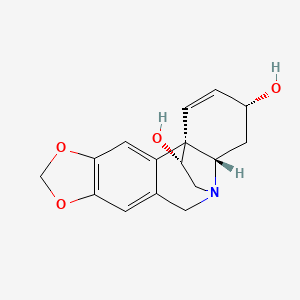
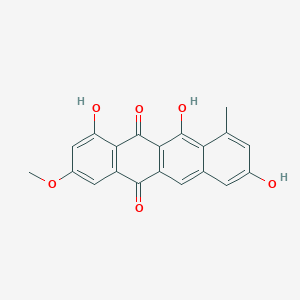
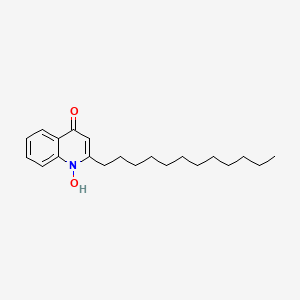
![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)
![1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-](/img/structure/B1210071.png)
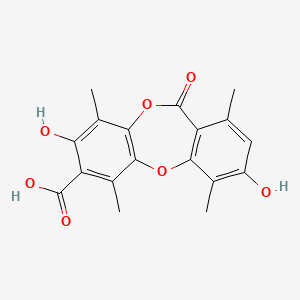
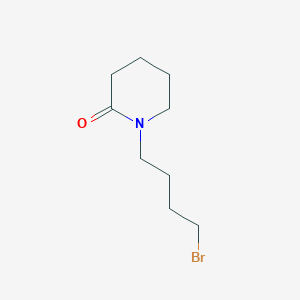
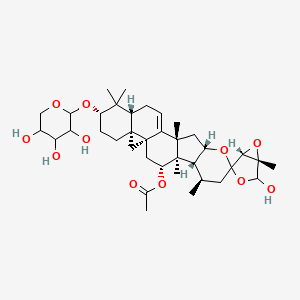
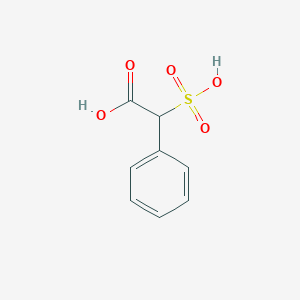
![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)
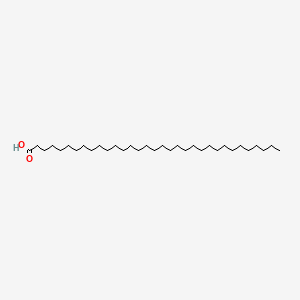
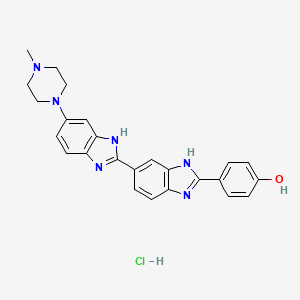
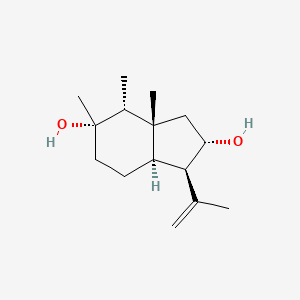
![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)